molecular formula C20H17ClN4O2S B11226707 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide

Cat. No.: B11226707
M. Wt: 412.9 g/mol
InChI Key: BQGQVLMCQYQUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide is a complex organic compound that features a benzofuran moiety, a triazole ring, and a sulfanyl-acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction involving azides and alkynes.

    Linking the Benzofuran and Triazole Units: This step involves the formation of a sulfanyl linkage, often through a nucleophilic substitution reaction.

    Acetamide Formation: The final step involves the acylation of the amine group with an appropriate acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the benzofuran moiety, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids.

Scientific Research Applications

2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Pharmacology: Studies focus on its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide involves its interaction with specific molecular targets. The benzofuran and triazole moieties can interact with enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-3-methylphenyl)acetamide lies in its specific combination of functional groups and structural features. The presence of the benzofuran moiety, triazole ring, and sulfanyl-acetamide linkage provides a unique set of chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C20H17ClN4O2S

Molecular Weight

412.9 g/mol

IUPAC Name

2-[[5-(1-benzofuran-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-3-methylphenyl)acetamide

InChI

InChI=1S/C20H17ClN4O2S/c1-12-9-14(7-8-15(12)21)22-18(26)11-28-20-24-23-19(25(20)2)17-10-13-5-3-4-6-16(13)27-17/h3-10H,11H2,1-2H3,(H,22,26)

InChI Key

BQGQVLMCQYQUPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC4=CC=CC=C4O3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.